![molecular formula C16H14O2 B3016807 2-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛 CAS No. 28809-06-5](/img/structure/B3016807.png)

2-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

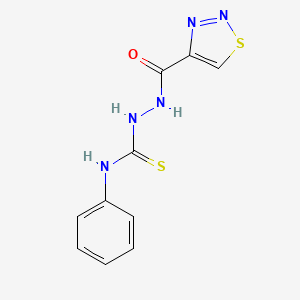

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related benzaldehyde derivatives and their synthesis, characterization, and potential applications. These compounds are of interest due to their roles as intermediates in the synthesis of various biologically active molecules, including anticancer drugs .

Synthesis Analysis

The synthesis of related benzaldehyde derivatives involves multiple steps, including nucleophilic substitution, reduction, and oxidation reactions. For instance, 2-((4-substituted phenyl)amino)benzaldehyde was synthesized from 2-chloronicotinic acid and 4-substituted anilines through a three-step process with a total yield of 59.49% . Although the specific synthesis of 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is not detailed, the methodologies applied to similar compounds suggest that a multi-step synthetic approach is likely necessary for its production.

Molecular Structure Analysis

The molecular structures and geometries of azo-benzoic acid derivatives were optimized using B3LYP density functional theory with a 6-31G(d) basis set . While this does not directly pertain to 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, it indicates that computational methods such as density functional theory are valuable tools for analyzing the molecular structure of benzaldehyde derivatives.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzaldehyde derivatives. For example, the azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria depending on solvent composition and pH . Additionally, the conversion of 2-(2-oxo-3-phenylpropyl)benzaldehydes into other compounds, such as 3-phenyl-2-naphthols and subsequently into 3-phenyl-1,2-naphthoquinones, demonstrates the reactivity of such derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be characterized using various spectroscopic techniques. The papers describe the use of 1H and 13C NMR, UV-VIS, and IR spectroscopy to confirm the structures of azo-benzoic acids and their precursors . Additionally, the formation of benzaldehyde from phenylacetaldehyde was studied using pyrolysis GC-MS and FTIR, indicating that oxidative conditions can significantly enhance the rate of benzaldehyde formation .

科学研究应用

合成和化学性质

3-苯基-2-萘酚和2-羟基-3-苯基-1,4-萘醌的合成: 与2-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛相关的2-(2-氧代-3-苯基丙基)苯甲醛用作合成3-苯基-2-萘酚的起始材料。它们的氧化导致3-苯基-1,2-萘醌的有效合成,进一步转化为2-羟基-3-苯基-1,4-萘醌 (Martínez et al., 2005)。

催化应用: 该化合物与催化过程相关,例如硫酸化Ti-SBA-15催化的苯甲醇氧化为苯甲醛,该过程在包括化妆品、香料和食品在内的各个行业中都有应用 (Sharma, Soni, & Dalai, 2012)。

同位素标记苯甲醛的合成: 用于合成高度功能化的2H和13C标记苯甲醛,这在天然产物和药物的合成中至关重要 (Boga, Alhassan, & Hesk, 2014)。

药学和生化研究

抗利什曼原虫活性: 从苯甲醛衍生的某些化合物,例如1-[4-(1H-咪唑-1-基)苯基]-3-苯基丙-2-烯-1-酮,已显示出显着的抗利什曼原虫和抗真菌活性,突出了它们在抗菌研究中的潜力 (Hussain et al., 2016)。

可再生苯甲醇生产: 大肠杆菌经过工程改造,利用一条以苯甲醛为中间体的途径从可再生的葡萄糖中生物合成苯甲醇。这一过程对制药、化妆品和香精/香料行业具有影响 (Pugh, Mckenna, Halloum, & Nielsen, 2015)。

治疗镰状细胞病: 与2-{[(2E)-3-苯基丙-2-烯基]氧基}苯甲醛相关的取代苯甲醛被设计为与人血红蛋白结合,可能稳定其氧化形式并抑制镰状红细胞镰状化,表明在镰状细胞病中可能的治疗应用 (Beddell et al., 1984)。

安全和危害

属性

IUPAC Name |

2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEVBWDPWMNWHA-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)

![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)

![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)